molecular formula C13H19NO2 B1422279 {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine CAS No. 1251264-15-9

{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine

Cat. No.: B1422279
CAS No.: 1251264-15-9
M. Wt: 221.29 g/mol
InChI Key: XMGKBBLWNLWJFF-UHFFFAOYSA-N
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Description

{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of an oxane (tetrahydropyran) ring attached to a phenylmethanamine moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of 1,5-dihalopentane with a suitable base.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkyl halide.

    Formation of the Methylene Bridge: The methylene bridge is formed by reacting the oxane derivative with formaldehyde under acidic conditions.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methylene bridge or the amine group, using reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    {3-[(Oxan-4-yloxy)methyl]phenyl}methanol: Similar structure but with a hydroxyl group instead of an amine.

    {3-[(Oxan-4-yloxy)methyl]phenyl}acetic acid: Similar structure but with a carboxylic acid group instead of an amine.

    {3-[(Oxan-4-yloxy)methyl]phenyl}methyl chloride: Similar structure but with a chloride group instead of an amine.

Uniqueness

{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine is unique due to the presence of both an oxane ring and a methanamine group, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various fields of research.

Properties

IUPAC Name

[3-(oxan-4-yloxymethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c14-9-11-2-1-3-12(8-11)10-16-13-4-6-15-7-5-13/h1-3,8,13H,4-7,9-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGKBBLWNLWJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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